3-methylbutyl ({[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}amino)(phenyl)acetate
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Overview
Description
3-methylbutyl ({[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}amino)(phenyl)acetate is a complex organic compound that features a combination of indole, sulfonyl, and acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylbutyl ({[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}amino)(phenyl)acetate typically involves multiple steps:
Formation of the Indole Derivative: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions, typically using reagents like methanesulfonyl chloride in the presence of a base.
Formation of the Acetate Ester: The acetate ester can be formed by reacting the alcohol precursor with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and sulfonyl groups.
Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetate ester and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfides.
Substitution: Products depend on the nucleophile used but can include various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s indole core is known for its biological activity, making it a candidate for drug development.
Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific properties.
Biological Research: The compound can be used as a probe to study various biological processes due to its ability to interact with different molecular targets.
Mechanism of Action
The mechanism by which 3-methylbutyl ({[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}amino)(phenyl)acetate exerts its effects involves its interaction with specific molecular targets. The indole core can bind to various receptors, while the sulfonyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
3-methyl-2-phenyl-1-substituted-indole derivatives: These compounds share the indole core and have similar biological activities.
Sulfonyl-containing compounds: These compounds share the sulfonyl groups and have similar chemical reactivity.
Uniqueness
3-methylbutyl ({[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}amino)(phenyl)acetate is unique due to its combination of indole, sulfonyl, and acetate groups, which confer a distinct set of chemical and biological properties
Properties
Molecular Formula |
C22H28N2O6S2 |
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Molecular Weight |
480.6 g/mol |
IUPAC Name |
3-methylbutyl 2-[(1-methylsulfonyl-2,3-dihydroindol-5-yl)sulfonylamino]-2-phenylacetate |
InChI |
InChI=1S/C22H28N2O6S2/c1-16(2)12-14-30-22(25)21(17-7-5-4-6-8-17)23-32(28,29)19-9-10-20-18(15-19)11-13-24(20)31(3,26)27/h4-10,15-16,21,23H,11-14H2,1-3H3 |
InChI Key |
NEBMOUOIZADXEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)C(C1=CC=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C |
Origin of Product |
United States |
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